[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
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Overview
Description
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, which can be achieved by reacting pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The trifluoromethylphenyl group is then introduced through a series of coupling reactions, often involving Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive compounds.
Prolinol: Utilized in asymmetric synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-26-15-7-5-12(6-8-15)16-10-24(11-17(16)23)18(25)13-3-2-4-14(9-13)19(20,21)22/h2-9,16-17H,10-11,23H2,1H3/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREZMBODUHTQSL-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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